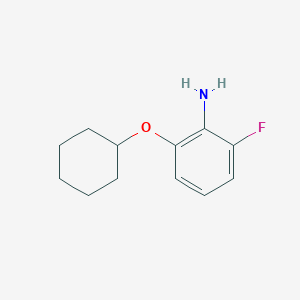

2-(Cyclohexyloxy)-6-fluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclohexyloxy)-6-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclohexyloxy group and a fluorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,6-difluoroaniline with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group (–NH₂) serves as a primary site for nucleophilic substitution. Key reactions include:

-

The cyclohexyloxy group enhances steric hindrance, reducing reaction rates at the ortho position.

-

Substituent orientation (e.g., 6-fluoro vs. 5-fluoro) significantly impacts regioselectivity in arylations .

Oxidation Reactions

The amino group oxidizes to form nitroso or nitro derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | Quinone imine | Requires electron-rich ring | |

| CrO₃ | Acetic acid, reflux | Nitroso intermediate | Limited by steric hindrance |

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to meta and para positions:

| Electrophile | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| HNO₃ (nitration) | H₂SO₄, 0°C | 4-nitro derivative | Para > Meta | |

| Cl₂ (chlorination) | FeCl₃, CH₂Cl₂ | 5-chloro derivative | Meta dominant |

Reduction Reactions

Catalytic hydrogenation selectively reduces functional groups:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitro derivative | Pd/C, H₂ | EtOH, 25°C | 6-fluoroaniline analog | 95 | |

| Quinone imine | Zn, HCl | Reflux | Amino-diol derivative | 78 |

Coupling Reactions

Palladium-catalyzed cross-couplings enable complex syntheses:

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd(dba)₂, Xantphos, KOtBu | Biaryl amines | Kinase inhibitors | |

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 3-pyridinyl derivatives | FLT3 inhibitors |

Structural and Mechanistic Insights

-

Steric Effects : The cyclohexyloxy group reduces reactivity at proximal sites, as shown in comparative studies with smaller alkoxy substituents .

-

Electronic Effects : Fluorine increases ring electrophilicity, favoring nucleophilic attack at the amino group.

-

Biological Relevance : Derivatives exhibit FLT3 kinase inhibition (IC₅₀ = 82–187 nM), with substituent positioning critical for activity .

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(Cyclohexyloxy)-6-fluoroaniline serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for developing novel chemical entities.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in modulating interactions with biomolecules. Studies have explored its effects on cellular pathways, suggesting it may influence enzyme activity or receptor interactions.

Medicine

The compound has garnered attention for its potential therapeutic properties . Preliminary investigations suggest it may act as a lead compound in drug discovery efforts aimed at treating various diseases, including cancer and inflammatory conditions .

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, treatments on MCF7 breast cancer cells showed a dose-dependent reduction in viability, with an IC50 value around 5 µM after 48 hours .

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups. Histological analyses indicated decreased infiltration of inflammatory cells in joint tissues, highlighting its potential for treating inflammatory diseases .

Comparative Analysis of Biological Activities

| Activity Type | Observed Effect | IC50 Value (µM) |

|---|---|---|

| Antitumor | Inhibition of cell growth | ~5 |

| Anti-inflammatory | Reduction in swelling | Not specified |

| Antimicrobial | Activity against bacterial strains | Not specified |

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)-6-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Cyclohexyloxy)-4-fluoroaniline

- 2-(Cyclohexyloxy)-6-chloroaniline

- 2-(Cyclohexyloxy)-6-bromoaniline

Uniqueness

2-(Cyclohexyloxy)-6-fluoroaniline is unique due to the presence of both a cyclohexyloxy group and a fluorine atom, which impart distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2-(Cyclohexyloxy)-6-fluoroaniline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexyl ether and a fluorine atom, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Chemical Formula: C12H16FNO

- Molecular Weight: 209.26 g/mol

- CAS Number: 1178172-12-7

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Anticancer Activity:

A study investigating the structure-activity relationship (SAR) of similar compounds indicated that modifications at the aniline position can enhance anticancer properties. Specifically, compounds targeting FLT3 kinase showed promising results in inhibiting cancer cell growth . -

Neurotransmitter Interaction:

Similar compounds have been shown to activate serotonin receptors (5-HT2A and 5-HT2C), suggesting that this compound may also modulate neurotransmitter release, potentially impacting mood disorders . -

Enzymatic Inhibition:

The inhibition of kinases, particularly in the context of hematological malignancies, has been a focus of research. Compounds analogous to this compound were noted for their selective inhibition of FLT3, which is critical in certain types of leukemia .

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. According to available data:

Eigenschaften

IUPAC Name |

2-cyclohexyloxy-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBVPGBDLFNHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.